molecular formula C16H15Cl3O3 B3936169 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene

1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No. B3936169
M. Wt: 361.6 g/mol
InChI Key: WBEFXVMCWDXDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene, also known as TCIPP, is a chemical compound that belongs to the group of organochlorine compounds. TCIPP has been widely used as a flame retardant in various consumer products, such as upholstered furniture, electronics, and textiles. However, the potential health and environmental risks associated with the use of TCIPP have raised concerns among scientists and policymakers.

Mechanism of Action

1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene acts as a flame retardant by releasing hydrogen chloride gas when exposed to high temperatures. The released hydrogen chloride gas dilutes the oxygen in the surrounding environment, thereby reducing the flammability of the material. 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has also been shown to inhibit the formation of flammable gases, such as carbon monoxide and volatile organic compounds, during combustion.
Biochemical and Physiological Effects
Limited studies have been conducted on the biochemical and physiological effects of 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene. However, some studies have suggested that 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene may have endocrine-disrupting properties. 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has been shown to bind to the estrogen receptor and inhibit the activity of thyroid hormones in vitro. Additionally, 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has been detected in human breast milk, indicating potential exposure to infants.

Advantages and Limitations for Lab Experiments

1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is a useful tool for studying the flame retardancy of materials in laboratory experiments. It is relatively easy to synthesize and has a high purity. However, the potential health and environmental risks associated with 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene should be taken into consideration when using it in laboratory experiments.

Future Directions

There are several future directions for the research on 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene. First, more studies are needed to investigate the potential health and environmental impacts of 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene. Second, alternative flame retardants that are less harmful to human health and the environment should be developed and tested. Third, the mechanism of action of 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene should be further elucidated to improve the understanding of its flame retardant properties. Fourth, the detection and quantification methods for 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene in environmental samples should be improved to better assess its presence and distribution in the environment. Finally, the regulations and policies regarding the use of 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene and other flame retardants should be reviewed and updated to ensure the protection of human health and the environment.

Scientific Research Applications

1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, polystyrene, and cotton. 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has also been used as a reference standard in analytical methods for the detection and quantification of organophosphate flame retardants in environmental samples. Additionally, 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has been investigated for its potential health and environmental impacts.

properties

IUPAC Name

1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O3/c1-20-12-4-2-5-13(10-12)21-6-3-7-22-16-14(18)8-11(17)9-15(16)19/h2,4-5,8-10H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEFXVMCWDXDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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